tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWJCMMIFVWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate, ethyl 3-oxobutanoate serves as a common precursor, reacting with hydrazine derivatives under acidic or basic conditions.
Key Reaction Conditions :
Introduction of the Methoxy-oxoethyl Side Chain
The 2-methoxy-2-oxoethyl group is introduced via alkylation using methyl bromoacetate or Michael addition with methyl acrylate.
Alkylation Protocol :
-
Deprotonate pyrazole nitrogen with NaH (2.0 eq) in THF at 0°C.
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Add methyl bromoacetate (1.2 eq) dropwise.
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Stir at room temperature for 12 hours.
Comparative Alkylation Agents :
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl bromoacetate | THF | NaH | 78 | |
| Methyl chloroacetate | DCM | K₂CO₃ | 65 | |
| Ethyl acrylate | MeCN | DBU | 72 |
tert-Butyl Carbamate Protection
Esterification Strategies
The tert-butyl group is introduced via Steglich esterification or Boc-anhydride-mediated protection:
Boc Protection Protocol :
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Dissolve pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
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Add Boc₂O (1.5 eq) and DMAP (0.1 eq).
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Stir at 25°C for 6 hours.
Reaction Optimization :
-
Boc₂O Equivalents : Excess (1.5–2.0 eq) ensures complete conversion.
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Solvent Effects : DCM outperforms THF due to better solubility of Boc intermediates.
Integrated Synthetic Routes
Three-Step Industrial Synthesis
A scalable route employed in industrial settings involves:
-
Pyrazole formation : Cyclocondensation of ethyl acetoacetate with methyl hydrazine (85% yield).
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Alkylation : Reaction with methyl bromoacetate in THF/NaH (78% yield).
Critical Process Parameters :
| Step | Purity After Purification | Throughput (kg/batch) |
|---|---|---|
| Cyclocondensation | 95% | 50 |
| Alkylation | 90% | 45 |
| Boc protection | 98% | 48 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity with retention time 8.2 minutes.
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
-
Solvent Recovery : THF is recycled via distillation (90% recovery).
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Catalyst Cost : DMAP replaced with cheaper N-methylmorpholine in industrial batches.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential anti-inflammatory, analgesic, and anticancer properties. Research indicates that modifications to the pyrazole ring can enhance biological activity and selectivity towards specific targets.
Agricultural Chemistry
In agrochemical research, this compound has been investigated for its potential use as a herbicide or fungicide. The pyrazole moiety is known for its ability to inhibit specific enzyme pathways in plants and fungi, making it a candidate for developing new crop protection agents. Studies have shown that derivatives of pyrazole can exhibit significant herbicidal activity against a range of weeds.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Synthesis of Anti-inflammatory Agents | Medicinal Chemistry | A study demonstrated that derivatives of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole exhibited potent inhibition of COX enzymes, suggesting potential as anti-inflammatory drugs. |
| Herbicidal Activity Assessment | Agricultural Science | Research indicated that certain pyrazole derivatives showed effective control of broadleaf weeds in field trials, highlighting their utility in crop management strategies. |
| Anticancer Activity Investigation | Cancer Research | A series of experiments revealed that compounds derived from tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole exhibited cytotoxic effects on various cancer cell lines, warranting further exploration into their mechanisms of action. |
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its methoxy-oxoethyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, modulating their activity.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Pyrazole derivatives often differ in substituent types and positions, significantly altering their physicochemical and biological properties.
Key Observations :
- Position 1 : tert-Butyl groups (e.g., ) improve steric protection and metabolic stability compared to methyl or ethyl groups (e.g., ).
- Position 5 : Methoxy-oxoethyl substituents (target compound) introduce a ketone moiety, enhancing reactivity for nucleophilic additions compared to methyl or cyclobutyl groups .
Ester Group Modifications
The choice of ester (tert-butyl vs. ethyl/methyl) influences lipophilicity and hydrolysis rates.
Key Observations :
- tert-Butyl esters (e.g., ) exhibit higher hydrolytic stability than ethyl esters (e.g., ), making them preferable for prolonged storage.
Biological Activity
Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate (CAS No. 1855907-27-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a methoxy group, and a carboxylate functionality, which are critical for its interaction with biological targets. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves established methodologies for creating pyrazole derivatives. The SAR studies indicate that modifications at positions 3 and 5 of the pyrazole ring can significantly influence the compound's inhibitory activity against specific enzymes, such as meprin α and β. These enzymes are implicated in various physiological processes, including inflammation and cancer progression .
Key Findings from SAR Studies:
- Functional Groups : The introduction of different functional groups at specific positions enhances selectivity and potency against meprin isoenzymes.
- Binding Sites : The aryl moieties in the structure target the S1 and S1′ pockets of meprin enzymes, suggesting that strategic modifications can optimize binding affinity .
Biological Activity
Recent studies have highlighted the biological activities associated with this compound:
Antiproliferative Activity
Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown enhanced activity with specific substitutions .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit meprin enzymes, with results demonstrating effective inhibition at micromolar concentrations. The AC50 values for related compounds ranged from 0.72 to 15.70 µM, indicating a promising profile for therapeutic applications against diseases where these enzymes play a role .
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives:
-
Inhibition of Meprin Enzymes :
- A study focused on the inhibition of meprin α and β by various pyrazole derivatives, revealing that modifications at the carboxylate position significantly enhance inhibitory potency .
- The most potent inhibitors demonstrated AC50 values as low as 0.72 µM, highlighting the potential of these compounds in drug development.
- Anticancer Activity :
Table of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Meprin α and β inhibition | AC50 values ranging from 0.72 to 15.70 µM |
| Antiproliferative Activity | Against cancer cell lines | Significant growth inhibition observed |
| Structure Modifications Impact | Varying substitutions affect potency | Enhanced activity with methoxy groups |
Q & A
Q. Basic
- Recrystallization : Use DMF/EtOH (1:1) to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for polar impurities.
- Distillation : Isolate volatile byproducts under reduced pressure (<0.1 mmHg) .
Which reducing agents are suitable for modifying the ester group in this compound?
Q. Advanced
- LiAlH : Reduces esters to alcohols but may over-reduce sensitive functionalities.
- DIBAL-H : Selectively reduces esters to aldehydes at low temperatures (−78°C).
- NaBH/CeCl : Mild conditions for partial reduction without affecting tert-butyl groups .
How can structure-activity relationship (SAR) studies guide the design of analogs?
Q. Advanced
- Electron-withdrawing groups : Introduce NO or CN at C-4 to enhance electrophilicity for nucleophilic substitutions.
- Hydrophobic substituents : Add aryl rings (e.g., 4-methoxyphenyl) to improve membrane permeability.
- Bioisosteres : Replace the methoxy group with trifluoromethyl for metabolic stability .
What crystallographic techniques validate the stereochemistry of derivatives?
Q. Advanced
- Single-crystal X-ray diffraction : Resolve absolute configuration, as demonstrated for tert-butyl pyrazole carboxylates .
- Powder XRD : Confirm polymorphic purity during scale-up.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
